3-Amino-3-(3-cyclohexenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-cyclohexenyl)propanoic acid is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.23 g/mol . This compound is characterized by the presence of an amino group and a cyclohexenyl group attached to a propanoic acid backbone. It is primarily used in proteomics research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and malonic acid.
Formation of Intermediate: Cyclohexene undergoes a reaction with malonic acid in the presence of a base to form a cyclohexenylmalonic acid intermediate.
Decarboxylation: The intermediate is then subjected to decarboxylation to yield 3-cyclohexenylpropanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-cyclohexenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexenyl ketones or carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
3-Amino-3-(3-cyclohexenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-cyclohexenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-cyclohexyl)propanoic acid: Similar structure but with a cyclohexyl group instead of a cyclohexenyl group.
3-Amino-3-(2-cyclohexenyl)propanoic acid: Similar structure but with a different position of the double bond in the cyclohexenyl group.
3-Amino-3-(3-phenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexenyl group.
Uniqueness
3-Amino-3-(3-cyclohexenyl)propanoic acid is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-amino-3-cyclohex-3-en-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZPKFSMUMBRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377437 |
Source
|
Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40125-69-7 |
Source
|
Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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